8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one
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Overview
Description
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable nucleophile, followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: The parent compound without the chlorine substitution.
3,4-Dihydro-2,7-naphthyridin-1(2H)-one: The compound without the chlorine atom.
8-Bromo-3,4-dihydro-2,7-naphthyridin-1(2H)-one: A similar compound with a bromine atom instead of chlorine.
Uniqueness
8-Chloro-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can be a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
8-chloro-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1,3H,2,4H2,(H,11,12) |
InChI Key |
PSUCOROPFZXCLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=CN=C2Cl |
Origin of Product |
United States |
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